3,4-Bis(aminomethyl)phenol
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Overview
Description
3,4-Bis(aminomethyl)phenol: is an organic compound characterized by the presence of two aminomethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(aminomethyl)phenol can be achieved through several methods. One common approach involves the Petasis borono-Mannich reaction, which utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic iron oxide nanoparticles as a catalyst . This method offers mild reaction conditions, excellent yields, and short reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl groups can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
3,4-Bis(aminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Bis(aminomethyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
2-Aminomethylphenol: Known for its saluretic properties and use in treating hypertension.
4-Aminomethylphenol: Utilized in the synthesis of pharmaceuticals and dyes.
3,5-Bis(aminomethyl)phenol: Another derivative with similar applications in medicinal chemistry and materials science.
Uniqueness: 3,4-Bis(aminomethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
3,4-Bis(aminomethyl)phenol (also known as 3,4-diaminobenzyl alcohol) is an organic compound characterized by two aminomethyl groups attached to a phenolic ring. This structural configuration imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and material science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O |
Molecular Weight | 152.19 g/mol |
IUPAC Name | This compound |
InChI Key | UEUIVLWXCNBPTQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound can modulate the activity of enzymes involved in key metabolic pathways.
- Receptor Binding : It has been shown to bind to specific receptors, influencing cellular signaling pathways related to inflammation and apoptosis.
- Cell Cycle Regulation : Research indicates that it may affect cell cycle progression, particularly by influencing proteins such as CDK1, which is crucial for the G2/M transition in the cell cycle.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation . This makes it a potential candidate for developing treatments for inflammatory diseases.
Apoptosis Induction
Research indicates that this compound can induce apoptosis in cancer cells. In studies involving MCF-7 breast cancer cells, treatment with this compound led to increased levels of caspase-3/7 activity and DNA damage markers such as γ-H2AX, indicating a robust apoptotic response . The compound's ability to trigger apoptosis may be linked to its interaction with mitochondrial pathways and the regulation of anti-apoptotic proteins like Bcl-2 .
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Antibiotics reported that this compound showed significant antibacterial effects against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Apoptosis : In a study featured in Cancer Letters, researchers treated MCF-7 cells with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers and cell cycle arrest at the G2/M phase .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other phenolic compounds:
Compound | Biological Activity | Notes |
---|---|---|
2-Aminomethylphenol | Saluretic properties; hypertension treatment | Less potent than this compound |
4-Aminomethylphenol | Used in pharmaceuticals and dyes | Similar structure; different applications |
3,5-Bis(aminomethyl)phenol | Similar applications in medicinal chemistry | Different substitution pattern affects reactivity |
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,4-bis(aminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4-5,9-10H2 |
InChI Key |
UEUIVLWXCNBPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)CN |
Origin of Product |
United States |
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